Albendazole Sulfoxide D3

Descripción general

Descripción

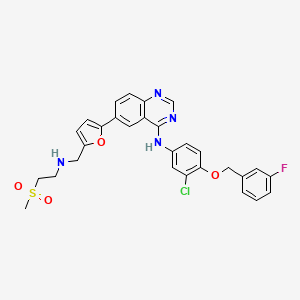

Albendazole Sulfoxide D3 is a broad-spectrum anthelmintic, or anti-worm medication . It is used to treat certain infections caused by worms such as pork tapeworm and dog tapeworm . The chemical name for Albendazole Sulfoxide D3 is Methyl-d3 (6- (propylsulfinyl)-1H-benzo [d]imidazol-2-yl)carbamate .

Synthesis Analysis

The synthesis of Albendazole Sulfoxide D3 involves a systematic review to identify references containing temporally disaggregated data on the plasma concentration of albendazole and/or its pharmacologically-active metabolite, Albendazole Sulfoxide . A mathematical modelling framework is then used to infer Albendazole Sulfoxide pharmacokinetic parameters .Molecular Structure Analysis

The molecular formula of Albendazole Sulfoxide D3 is C12H15N3O3S . The InChI is InChI=1S/C12H15N3O3S/c1-3-6-19 (17)8-4-5-9-10 (7-8)14-11 (13-9)15-12 (16)18-2/h4-5,7H,3,6H2,1-2H3, (H2,13,14,15,16)/i2D3 .Chemical Reactions Analysis

The primary mechanism of action of Albendazole Sulfoxide D3 revolves around the inhibition of microtubule polymerization . The active metabolite of Albendazole, Albendazole Sulfoxide, induces selective degeneration of cytoplasmic microtubules in the intestinal and tegmental cells of intestinal helminths and larvae .Physical And Chemical Properties Analysis

The molecular weight of Albendazole Sulfoxide D3 is 284.35 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 284.10224276 g/mol .Aplicaciones Científicas De Investigación

Improvement of Solubility and Dissolution Properties

Albendazole Sulfoxide D3 has been studied for its potential to enhance the solubility and dissolution properties of Albendazole. Researchers have investigated the formation of salts with weak organic acids to improve these characteristics, which are crucial for the drug’s effectiveness against parasitic infections .

Pharmacokinetics Variation Analysis

The pharmacokinetic profile of Albendazole Sulfoxide varies significantly among individuals. Studies have focused on understanding the factors associated with this variation, such as age, diet, and existing parasitic infections. This research is vital for optimizing dosage and treatment efficacy .

Bioavailability Enhancement

Research has explored the use of cyclodextrin inclusion complexes to increase the bioavailability of Albendazole. This approach has shown promising results, significantly enhancing the relative bioavailability and maximum concentration (Cmax) of the drug .

Treatment of Systemic Helminth Infections

Albendazole Sulfoxide D3 plays a critical role in the treatment of systemic helminth infections. Its effectiveness against a wide range of worms makes it an essential medicine as classified by the WHO .

Formulation Approaches for Low Solubility Drugs

The compound has been at the center of various formulation approaches aimed at overcoming the low solubility of Albendazole. These include the preparation of nanocrystals and other novel drug delivery systems to improve therapeutic outcomes .

In Vitro Dissolution Improvement

Studies have also focused on improving in vitro dissolution properties of Albendazole by preparing novel salts. This research is crucial for ensuring that the drug can be effectively dissolved within the intestine to combat parasites .

Safety and Hazards

Direcciones Futuras

Albendazole has been the topic of recent investigation as a potential anticancer agent due to its limited toxicity to normal cells but high toxicity to both tumor and parasitic cells . Recent studies have created nanoformulations of Albendazole and conjugated the drug to nano-carriers to improve solubility and increase drug delivery to tumor cells .

Propiedades

IUPAC Name |

trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016420 | |

| Record name | Albendazole sulfoxide-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448346-38-0 | |

| Record name | Albendazole sulfoxide-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1448346-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.